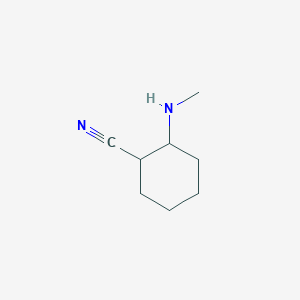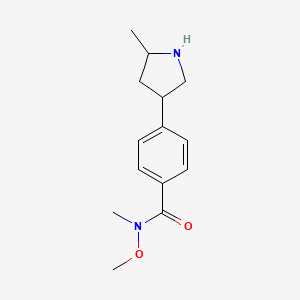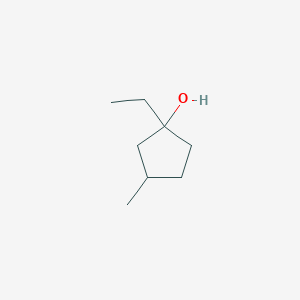
1-Ethyl-3-methylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-methylcyclopentan-1-ol is an organic compound with the molecular formula C8H16O It is a cycloalkanol, meaning it contains a cyclopentane ring with an alcohol (-OH) group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methylcyclopentan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of 1-ethyl-3-methylcyclopentene in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under mild conditions, with hydrogen gas (H2) being bubbled through the reaction mixture at room temperature and atmospheric pressure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes. For example, the compound can be produced via the catalytic hydrogenation of 1-ethyl-3-methylcyclopentene using a continuous flow reactor. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous solution under acidic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 in the presence of pyridine.
Major Products:
Oxidation: 1-Ethyl-3-methylcyclopentanone.
Reduction: 1-Ethyl-3-methylcyclopentane.
Substitution: 1-Ethyl-3-methylcyclopentyl chloride or bromide.
Scientific Research Applications
1-Ethyl-3-methylcyclopentan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound can be used as a solvent or reagent in biochemical assays and experiments.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-3-methylcyclopentan-1-ol depends on its specific application. In chemical reactions, the hydroxyl group can participate in hydrogen bonding, nucleophilic substitution, and other interactions. In biological systems, the compound may interact with enzymes and receptors, influencing various metabolic pathways.
Comparison with Similar Compounds
1-Methylcyclopentanol: Similar structure but with a methyl group instead of an ethyl group.
Cyclopentanol: Lacks the ethyl and methyl substituents.
1-Ethylcyclopentanol: Similar but lacks the methyl group.
Uniqueness: 1-Ethyl-3-methylcyclopentan-1-ol is unique due to the presence of both ethyl and methyl groups on the cyclopentane ring, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for studying the effects of substituents on cycloalkanols.
Properties
Molecular Formula |
C8H16O |
|---|---|
Molecular Weight |
128.21 g/mol |
IUPAC Name |
1-ethyl-3-methylcyclopentan-1-ol |
InChI |
InChI=1S/C8H16O/c1-3-8(9)5-4-7(2)6-8/h7,9H,3-6H2,1-2H3 |
InChI Key |
YSYDFWKSDFASRU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



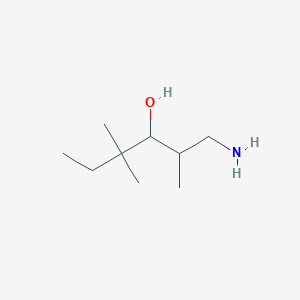
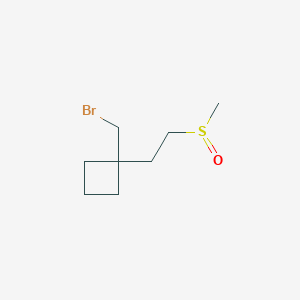
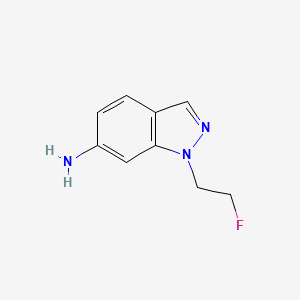
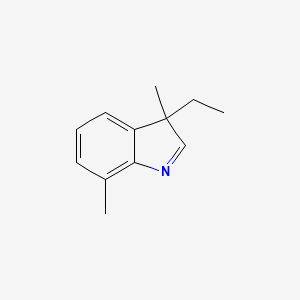

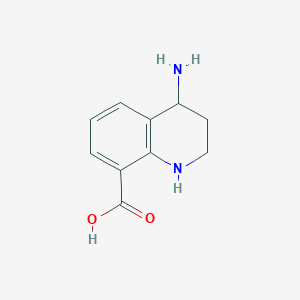
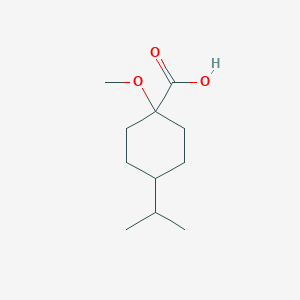
![1-[(4-Chlorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13190437.png)
![2-{7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-1-yl}pyridine](/img/structure/B13190440.png)
![2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B13190458.png)
